molecular formula C11H10N2O2 B4800464 4-METHYL-N-(12-OXAZOL-3-YL)BENZAMIDE

4-METHYL-N-(12-OXAZOL-3-YL)BENZAMIDE

Cat. No.: B4800464
M. Wt: 202.21 g/mol
InChI Key: CCJMYSPUDFSLMZ-UHFFFAOYSA-N
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Description

4-Methyl-N-(12-oxazol-3-yl)benzamide is a benzamide derivative featuring a methyl group at the para-position of the benzene ring and an oxazole moiety at the 3-position of the benzamide nitrogen.

Properties

IUPAC Name

4-methyl-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-2-4-9(5-3-8)11(14)12-10-6-7-15-13-10/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJMYSPUDFSLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-(12-OXAZOL-3-YL)BENZAMIDE typically involves the reaction of 4-methylbenzoic acid with oxazole derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-(12-OXAZOL-3-YL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-METHYL-N-(12-OXAZOL-3-YL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-METHYL-N-(12-OXAZOL-3-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide derivatives are widely studied for their structural versatility and pharmacological relevance. Below is a detailed comparison of 4-Methyl-N-(12-oxazol-3-yl)benzamide with analogous compounds, focusing on structural features, physicochemical properties, and reported biological activities.

Structural and Functional Group Analysis

Compound Name (IUPAC) Core Structure Key Substituents Molecular Weight Notable Functional Groups
This compound Benzamide Methyl (C4), oxazole (N-linked) ~216.24 Oxazole (electron-deficient heterocycle), methyl (lipophilic)
N-((2Z)-3-(2-[1,1'-Biphenyl]-4-yl-2-oxoethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene)benzamide Benzamide Biphenyl, benzothiazole 452.58 Benzothiazole (sulfur-containing heterocycle), biphenyl (aromatic bulk)
N-({3-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide Benzamide Oxadiazole, quinazoline ~407.43 Oxadiazole (electron-withdrawing), quinazoline (planar heterocycle)
N-(4-Benzothiazol-2-yl-3-hydroxy-phenyl)-4-nitro-benzamide Benzamide Benzothiazole, nitro 391.4 Nitro (strong electron-withdrawing), benzothiazole (sulfur heterocycle)

Physicochemical Properties

  • Lipophilicity (LogP) :

    • This compound : Moderate LogP (~2.5–3.0) due to methyl and oxazole groups.
    • N-(4-Benzothiazol-2-yl-3-hydroxy-phenyl)-4-nitro-benzamide : Higher LogP (~3.5–4.0) due to nitro and benzothiazole groups .
    • N-((2Z)-3-(2-Biphenylethyl)-benzothiazol-2-ylidene)benzamide : High LogP (~5.0) owing to biphenyl and tetrahydrobenzothiazole .
  • Solubility :

    • The oxazole and methyl groups in This compound confer moderate aqueous solubility (~0.1–1 mg/mL).
    • Compounds with nitro or sulfonamide groups (e.g., ’s fluorophenyl-sulfonamide derivative) exhibit lower solubility due to increased polarity and crystalline packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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